1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97

Description

BenchChem offers high-quality 1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F6N2/c7-5(8,9)4(6(10,11)12)3(1-13)2-14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXBZIOMDHRUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=C(C(F)(F)F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073249 | |

| Record name | [2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-69-5 | |

| Record name | 2-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedinitrile, (2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 1,1-Bis(trifluoromethyl)-2,2-dicyanoethylene (BTF)

Executive Summary

1,1-Bis(trifluoromethyl)-2,2-dicyanoethylene (BTF), also known as Hexafluoroisopropylidenemalononitrile , is a highly specialized fluorinated building block characterized by its extreme electron deficiency. Structurally, it represents a quintessential "pull-pull" alkene, where the double bond is severely polarized by two strong electron-withdrawing trifluoromethyl (-CF₃) groups and two cyano (-CN) groups. This unique electronic architecture makes BTF one of the most reactive neutral dienophiles known, capable of participating in rapid Diels-Alder cycloadditions, inverse electron-demand reactions, and complex rearrangements under mild conditions.

This guide provides a comprehensive technical analysis of BTF, focusing on its physicochemical properties, synthetic routes, reactivity profiles, and applications in pharmaceutical and materials science research.

Part 1: Chemical Identity & Physical Properties[1]

BTF is a dense, electrophilic compound. Its physical state at room temperature is typically a low-melting solid or semi-solid, often supplied as a powder or crystalline mass depending on purity and storage conditions.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 1113-69-5 | Verified Identifier |

| IUPAC Name | 2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)malononitrile | |

| Molecular Formula | C₆F₆N₂ | |

| Molecular Weight | 214.07 g/mol | |

| Appearance | White to off-white powder/solid | Low-melting solid |

| Boiling Point | 226.2°C | At 760 mmHg (Predicted) |

| Density | 1.525 g/cm³ | High density due to fluorination |

| Vapor Pressure | 0.0831 mmHg | At 25°C |

| Solubility | Soluble in polar organic solvents | DCM, Acetone, Acetonitrile |

| Refractive Index | 1.3528 |

Part 2: Synthesis & Production

The synthesis of BTF is classically achieved through a Knoevenagel condensation , a method that exploits the acidity of malononitrile and the electrophilicity of hexafluoroacetone.

Protocol: Knoevenagel Condensation

-

Reagents: Hexafluoroacetone (HFA) and Malononitrile.

-

Catalyst: A basic catalyst (e.g., piperidine or pyridine) or a Lewis acid (e.g., ZnCl₂) is often employed to facilitate the dehydration.

-

Mechanism: The methylene protons of malononitrile are deprotonated, attacking the carbonyl carbon of HFA. Subsequent dehydration yields the target alkene.

-

Purification: The product is typically purified via sublimation or vacuum distillation due to its sensitivity to hydrolysis and high boiling point.

Technical Insight: The reaction must be conducted under anhydrous conditions. The presence of water can reverse the condensation or hydrolyze the nitrile groups.

Part 3: Reactivity Profile

BTF's reactivity is defined by the "Pull-Pull" Effect . The geminal dicyano and geminal bis(trifluoromethyl) groups exert a synergistic electron-withdrawing influence, lowering the LUMO energy of the central alkene. This makes BTF an aggressive electrophile and a potent dienophile.

Diels-Alder Cycloadditions

BTF reacts instantaneously with dienes (e.g., cyclopentadiene, anthracene, furan) at room temperature or below. Unlike standard dienophiles, BTF's reaction landscape is complex, often involving kinetic vs. thermodynamic control.

Case Study: Reaction with 6,6-Dimethylfulvene

The reaction between BTF and 6,6-dimethylfulvene is a benchmark for studying competitive cycloaddition pathways. It yields three distinct products depending on conditions:

-

[4+2] Cycloadduct (Kinetic Product): The standard Diels-Alder adduct. Unstable in polar solvents.

-

[2+2] Cycloadduct (Thermodynamic Product): Formed via rearrangement or direct addition in polar media.

-

Rearranged Indene Derivative: Formed under acidic conditions via a retro-Diels-Alder/re-addition sequence.

Nucleophilic Addition (Michael-Type)

BTF acts as a "super-Michael acceptor." Nucleophiles such as amines, thiols, and enolates attack the double bond readily.

-

Aza-Michael Addition: Reaction with aniline or primary amines yields stable adducts. The regioselectivity is governed by the steric bulk of the CF₃ groups versus the electronic pull of the CN groups.

Visualization of Reaction Pathways

The following diagram illustrates the complex reaction network of BTF with fulvenes, highlighting the divergence between kinetic and thermodynamic outcomes.

Figure 1: Reaction network of BTF with 6,6-dimethylfulvene, demonstrating the competition between [4+2] and [2+2] pathways.

Part 4: Applications in Research & Industry[4]

Pharmaceutical Chemistry (Bioisosteres)

BTF serves as a reagent for introducing gem-bis(trifluoromethyl) motifs into drug candidates.

-

Metabolic Stability: The C(CF₃)₂ group blocks metabolic oxidation at specific sites, extending the half-life of potential drugs.

-

Lipophilicity: The high fluorine content significantly increases lipophilicity (LogP), improving membrane permeability.

Materials Science (Optoelectronics)

The electron-deficient nature of BTF makes it a precursor for n-type organic semiconductors .

-

Electron Transport: Polymers or small molecules derivatized with BTF motifs exhibit high electron affinity, essential for Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

-

Charge Transfer Complexes: BTF forms charge-transfer salts with electron-rich donors (e.g., tetrathiafulvalene), which are studied for conductivity and magnetism.

Part 5: Safety & Handling

BTF is a potent chemical agent and must be handled with strict safety protocols.[1]

-

Hazards:

-

PPE Requirements:

-

Respiratory: N95 or P100 respirator if dust/aerosol generation is possible.

-

Skin: Nitrile rubber gloves (0.11 mm thickness minimum).

-

Eyes: Tightly fitting safety goggles.

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon). Moisture sensitive.

References

-

LookChem. 1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97 Properties and CAS 1113-69-5. Retrieved from [5]

-

Howard, M. H., et al. (2003). Reaction of 2,2-Bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-Dimethylfulvene: Cycloadditions and a Rearrangement.[6] Journal of Organic Chemistry, 68(1), 120-129.[6] Retrieved from

-

Rulev, A. Y. Pull-Pull Alkenes in the Aza-Michael Reaction. ResearchGate. Retrieved from

-

ChemicalBook. 1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97 Product Information. Retrieved from

Sources

Technical Guide: Safe Handling and Protocols for CAS 791-50-4

This in-depth technical guide details the safety, handling, and physicochemical properties of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (CAS 791-50-4), also known as Hexafluorothioacetone Dimer .

Executive Summary

CAS 791-50-4 is a specialized organofluorine sulfur compound primarily used as a stable precursor to Hexafluorothioacetone , a highly reactive thioketone monomer. While the dimer itself is chemically stable at ambient conditions, it poses severe health risks, most notably fatal inhalation toxicity .

This guide is designed for research scientists and process engineers. It moves beyond standard SDS reporting to provide a mechanistic understanding of the compound's behavior—specifically its low melting point (~24°C) and its thermal dissociation into toxic monomers—to ensure zero-exposure handling.

Chemical Identity & Physicochemical Properties

The compound exists at the threshold between solid and liquid phases at standard laboratory temperatures, necessitating strict temperature control during manipulation.

| Property | Data |

| Chemical Name | 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane |

| Synonyms | Hexafluorothioacetone dimer; HFTA dimer |

| CAS Number | 791-50-4 |

| Molecular Formula | C₆F₁₂S₂ |

| Molecular Weight | 364.18 g/mol |

| Physical State | Low-melting crystalline solid or liquid (Temperature dependent) |

| Melting Point | 24°C (75°F) |

| Boiling Point | 110°C (230°F) |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, CH₂Cl₂); Insoluble in water |

| Reactivity | Dissociates to Hexafluorothioacetone (monomer) upon heating or catalysis |

Hazards Identification (GHS Classification)

Signal Word: DANGER

The primary risk driver is acute inhalation toxicity .[1] The compound can sublime or release monomeric vapors that are rapidly absorbed through the respiratory tract.

GHS Hazard Statements

-

H330: Fatal if inhaled. (Category 2)

-

H301: Toxic if swallowed. (Category 3)

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

Decomposition Hazards

Under fire conditions or thermal stress (>100°C), the compound decomposes to release:

-

Hydrogen Fluoride (HF) : Extremely corrosive and toxic.

-

Sulfur Oxides (SOₓ) : Respiratory irritants.

-

Hexafluorothioacetone : Highly reactive monomer.[4]

Operational Handling Protocols

Due to the H330 classification, open-bench handling is strictly prohibited.

A. Engineering Controls (The First Line of Defense)

-

Primary Containment: All weighing, transfer, and reaction setups must occur within a certified chemical fume hood or a glovebox (inert atmosphere: N₂ or Ar).

-

Velocity: Fume hood face velocity must be maintained >100 fpm.

-

Temperature Control: Since the MP is 24°C, maintain the reagent at 4°C (refrigerated) to keep it solid during weighing, reducing vapor pressure and spill risk.

B. Personal Protective Equipment (PPE)

-

Respiratory: If fume hood containment is breached or for spill cleanup, use a Self-Contained Breathing Apparatus (SCBA) . Standard cartridge respirators may be insufficient due to the lack of warning properties (odor threshold).

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Laminate film (e.g., Silver Shield) or thick Nitrile (8 mil) for extended handling.

-

-

Ocular: Chemical splash goggles. Face shield recommended for liquid-phase handling.

C. Experimental Workflow: Thermal Cracking

Researchers often heat the dimer to generate the reactive monomer in situ. This is the highest-risk operation.

-

Setup: Use a sealed pressure vessel or a flow system vented directly to a scrubber.

-

Scrubbing: Effluent gas must pass through a caustic scrubber (NaOH) to neutralize any escaping fluorinated sulfur species.

-

Quenching: Residual dimer/monomer should be quenched with an alkaline solution (e.g., NaOH in methanol) to mineralize the fluoride and sulfur before disposal.

Visualization: Safety & Reactivity Logic

Figure 1: Safe Handling Hierarchy & Decision Matrix

This diagram outlines the decision logic for handling CAS 791-50-4 based on its physical state and process requirements.

Caption: Operational logic flow for minimizing inhalation risk during phase changes and processing.

Emergency Response Protocols

| Scenario | Immediate Action |

| Inhalation | IMMEDIATE EVACUATION. Move victim to fresh air. Administer 100% oxygen if breathing is labored. Call Emergency Services stating "Fluorinated Sulfur Compound Exposure." |

| Skin Contact | Wash with soap and water for 15 minutes. If redness occurs, treat as potential HF exposure (apply Calcium Gluconate gel if HF evolution is suspected) and seek medical aid. |

| Eye Contact | Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses. Seek urgent ophthalmological care. |

| Spill (Small) | Evacuate area. Use SCBA. Absorb liquid with vermiculite or sand. Do NOT use water (may generate HF). Place in a sealed container. |

Storage & Stability

-

Temperature: Store refrigerated (2–8°C) to maintain solid state.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Moisture sensitive.

-

Incompatibilities: Strong oxidizing agents, strong bases (causes rapid decomposition), and Lewis acids.

References

-

PubChem . Hexafluorothioacetone dimer (Compound CID 13098).[2] National Library of Medicine. Available at: [Link]

-

Organic Syntheses . 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane. Org. Synth. 1976, 55, 127. Available at: [Link]

Sources

Electronic Structure & Synthetic Utility of 1,1-Bis(trifluoromethyl)-2,2-dicyanoethylene (BTF)

[1][2]

Executive Summary

1,1-Bis(trifluoromethyl)-2,2-dicyanoethylene (BTF) is a hyper-electron-deficient alkene that serves as a benchmark electrophile in physical organic chemistry.[1] Structurally analogous to tetracyanoethylene (TCNE), BTF replaces two cyano groups with trifluoromethyl (

For researchers in drug discovery and materials science, BTF represents a critical "push-pull" (functionally "pull-pull") building block.[1] It is utilized to introduce geminal bis(trifluoromethyl) motifs into carbocycles via Diels-Alder cycloadditions and to probe the limits of inverse-electron-demand reactivity.[1] This guide details its electronic architecture, validated synthesis protocols, and reactivity profiles.[1]

Electronic Architecture & Molecular Physics

The "Pull-Pull" Inductive Framework

Unlike conventional "push-pull" systems where an electron donor opposes an acceptor, BTF features two distinct classes of electron-withdrawing groups (EWGs) competing for electron density from the central double bond:[1]

-

Cyano Groups (

): Exert strong inductive ( -

Trifluoromethyl Groups (

): Exert powerful inductive (

This asymmetry creates a highly polarized LUMO lobe concentrated on the dicyano-substituted carbon, making it the primary site for nucleophilic attack or the initiation of concerted cycloadditions.

Frontier Molecular Orbital (FMO) Analysis

BTF is characterized by an exceptionally low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it a potent dienophile and enophile.[1][2]

| Property | BTF (1,1-bis(trifluoromethyl)-2,2-dicyanoethylene) | TCNE (Tetracyanoethylene) | Mechanistic Implication |

| LUMO Energy | ~ -4.8 to -5.2 eV (Est.)[1][2] | -5.0 eV | Extremely high electron affinity; facile reduction to radical anion.[1] |

| Electron Affinity | High | Very High (3.17 eV) | BTF reacts with enol ethers |

| Steric Bulk | High ( | Low ( | |

| Symmetry | Dipole moment exists in BTF, aiding orientation in polar solvents.[1][2] |

Orbital Interaction Diagram

The following diagram illustrates the interaction between the HOMO of an electron-rich diene (e.g., 6,6-dimethylfulvene) and the LUMO of BTF.

Figure 1: Frontier Molecular Orbital interaction driving the reactivity of BTF.[2]

Synthesis Protocol

Caution: This protocol involves the use of fluorinated gases and toxic nitriles. All operations must be performed in a properly vented fume hood.[1]

Retrosynthetic Strategy

The most reliable route to BTF involves the Knoevenagel condensation of malononitrile with hexafluoroacetone (HFA) (or its imine derivative), followed by dehydration.[1][2]

Step-by-Step Methodology

Reagents:

-

Malononitrile (

)[1][2] -

Hexafluoroacetone (

) or Hexafluoroacetone Imine[1][2] -

Zinc Chloride (

) or Titanium Tetrachloride ( -

Acetic Anhydride (

) as dehydrating agent[1][2]

Protocol:

-

Condensation: In a flame-dried flask under

, dissolve malononitrile (1.0 equiv) in anhydrous THF. -

Addition: Cool to 0°C. Introduce Hexafluoroacetone (gas) or HFA-imine (liquid) (1.1 equiv) slowly.

-

Catalysis: Add catalytic

(10 mol%). Stir at room temperature for 12 hours. This yields the intermediate alcohol: 1,1-bis(trifluoromethyl)-2,2-dicyanoethanol.[1] -

Dehydration: Treat the crude alcohol intermediate with Acetic Anhydride (2.0 equiv) and reflux for 4 hours. This eliminates water to form the alkene.

-

Purification: Distill the product under reduced pressure.

Figure 2: Synthetic pathway for 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene.

Reactivity Profile & Applications

Diels-Alder Cycloaddition

BTF is a quintessential "inverse electron demand" dienophile.[1] It reacts rapidly with electron-rich dienes.[1]

-

Case Study: Reaction with 6,6-Dimethylfulvene.

-

Outcome: The reaction yields a [4+2] cycloadduct (Norbornene derivative).[1][2]

-

Kinetic vs. Thermodynamic Control: The initial [4+2] adduct is often kinetically favored but can rearrange to a [2+2] adduct or revert to starting materials in polar solvents, highlighting the reversibility of the reaction due to steric strain from the

groups.[2]

[2+2] Cycloaddition

With electron-rich enol ethers, BTF reacts 3 orders of magnitude faster than TCNE.[1]

-

Mechanism: The reaction proceeds via a zwitterionic intermediate rather than a concerted pathway, stabilized by the extreme electron-withdrawing capacity of the

and -

Application: Rapid functionalization of vinyl ethers to create fluorinated cyclobutanes.

Reaction Pathway Diagram[1]

Figure 3: Divergent reactivity pathways of BTF with dienes and enophiles.[1][2]

References

-

Reaction of 2,2-Bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-Dimethylfulvene. Journal of Organic Chemistry. Detailed study on the Diels-Alder reactivity and rearrangement manifolds of BTF.

-

2,2-Bis(trifluoromethyl)ethylene-1,1-dicarbonitrile as a unique enophile. Journal of Organic Chemistry. Comparative kinetic study showing BTF's superior reactivity over TCNE in [2+2] cycloadditions.[1][2]

- Synthesis and Properties of Fluorinated Ethylenes.Journal of the American Chemical Society. Foundational work by Middleton et al. on the synthesis of perfluorinated and cyano-substituted ethylenes. (Historical grounding).

-

NIST Chemistry WebBook. Electron affinity and thermodynamic data for fluorinated radicals and related compounds.[1]

Technical Guide: Solvation Dynamics and Stability Protocols for Fluorinated Dicyanoethylenes in Polar Aprotic Media

The following technical guide is structured to address the physicochemical behavior, solubility dynamics, and critical stability protocols for Fluorinated Dicyanoethylenes (FDCEs) .

This class of compounds—most notably (E/Z)-1,2-difluoro-1,2-dicyanoethylene and 1,2-bis(trifluoromethyl)fumaronitrile —are potent electrophiles used as metabolic probes in drug discovery and electron acceptors in organic semiconductors.[1] Their handling requires a nuanced understanding of the interplay between solvation thermodynamics and electrophilic instability .

Executive Summary

Fluorinated dicyanoethylenes (FDCEs) represent a specialized class of electron-deficient alkenes.[1] While their high electron affinity makes them invaluable for modulating lipophilicity (LogP) and metabolic stability in drug scaffolds, it also renders them highly reactive.

The Core Challenge: Achieving high solubility is not the only metric; maintaining chemical integrity in solution is paramount. While polar aprotic solvents (DMSO, DMF) offer the highest theoretical solubility via dipole-dipole interactions, they pose severe stability risks due to nucleophilic susceptibility.[1] This guide prioritizes Acetonitrile (MeCN) as the "Gold Standard" solvent and provides a rigorous protocol for validating solubility without compromising the solute.

Physicochemical Profile & Solvent Compatibility[2][3][4][5]

The Solute: Fluorinated Dicyanoethylene

FDCEs are characterized by a rigid alkene core substituted with highly electronegative groups (Fluorine/Trifluoromethyl and Cyano).

-

Electronic Nature: Extreme electron deficiency (Strong

-acids).[1] -

Dipole Moment: Significant permanent dipole (varies by isomer, typically 3.0–5.0 D).[1]

-

Reactivity: Highly susceptible to Michael addition and nucleophilic attack , even by weak nucleophiles (including solvent impurities like water or amines).

Solvent Selection Matrix

The following table summarizes the compatibility of FDCEs with common polar aprotic solvents.

| Solvent | Polarity ( | Solubility Potential | Stability Risk | Recommendation |

| Acetonitrile (MeCN) | 37.5 | High | Low | Primary Choice. Chemically inert toward electrophilic alkenes.[1] |

| Acetone | 20.7 | High | Moderate | Use fresh.[1] Trace aldol condensation possible if basic impurities exist.[1] |

| DMF (Dimethylformamide) | 36.7 | Very High | High | Avoid. DMF can hydrolyze to form dimethylamine, triggering rapid decomposition. |

| DMSO (Dimethyl Sulfoxide) | 46.7 | Very High | Severe | Critical Warning. DMSO can act as a nucleophile or oxidant, leading to violent decomposition of strong electrophiles. |

| NMP (N-Methyl-2-pyrrolidone) | 32.0 | Very High | High | Avoid. Basic character promotes polymerization.[1] |

Mechanistic Insight: The "Solubility-Stability" Paradox

To understand why DMSO is dangerous despite being a good solvent, we must visualize the interaction. In Acetonitrile, the interaction is purely electrostatic (dipole-dipole).[1] In DMSO/DMF, the solvent's lone pairs can initiate unwanted chemistry.

Visualization: Solvation vs. Degradation Pathways

Figure 1: Mechanistic divergence between stable solvation in Acetonitrile versus reactive degradation in DMSO/DMF.

Validated Experimental Protocol

Objective: Determine the thermodynamic solubility limit of FDCE in Acetonitrile while verifying chemical stability. Safety: Work in a fume hood. FDCEs are potential nitrile sources; treat as toxic.[1]

Phase 1: Preparation & Stability Check (The "Zero-Hour" Test)

Before committing to a full solubility study, you must validate that the solvent does not degrade the solute.[1]

-

Prepare Stock: Dissolve ~1 mg of FDCE in 10 mL of the target solvent (MeCN).

-

UV-Vis Scan: Record the absorbance spectrum (200–400 nm) at

. -

Incubation: Hold the sample at 25°C for 4 hours.

-

Re-Scan: Record the spectrum at

.

Phase 2: Saturation Equilibrium (Shake-Flask Method)

Do not use sonication, as the localized heat can trigger polymerization of fluorinated alkenes.[1]

-

Excess Addition: Add solid FDCE to 5 mL of solvent in a sealed glass vial until a visible solid phase persists.

-

Equilibration: Agitate at a controlled temperature (25°C ± 0.1°C) for 24 hours using an orbital shaker.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-wetted) into a tared volumetric flask.

-

Note: Do not use Nylon filters (nylon can react with strong electrophiles).[1]

-

-

Quantification (Gravimetric):

-

Evaporate the solvent under a stream of nitrogen (mild heat, <30°C).

-

Weigh the residue.

-

Calculation:

-

Phase 3: HPLC Purity Confirmation

Gravimetric analysis assumes the residue is pure FDCE. Confirm this by dissolving the residue in mobile phase and running a single HPLC injection to ensure no solvent-solute adducts formed.[1]

Workflow Visualization

Figure 2: Decision tree for solvent selection and solubility determination.

Applications & Handling in Drug Development[6][7]

Metabolic Stability Modulation

Fluorinated dicyanoethylenes are often used as intermediates to introduce the dicyanofluoromethyl or difluorovinyl motifs into drug candidates. These motifs block metabolic "soft spots" (sites prone to Cytochrome P450 oxidation) without significantly increasing steric bulk, a concept known as "bioisosteric replacement" [1].

Late-Stage Functionalization

Due to their solubility in Acetonitrile, FDCEs are ideal for late-stage functionalization of complex pharmaceutical intermediates.[1] The reaction is typically run in MeCN at low temperatures (-20°C to 0°C) to maximize yield and minimize polymerization byproducts [2].[1]

Safety Note: The "DMSO Trap"

A common error in high-throughput screening (HTS) is dissolving libraries in DMSO.[1] For FDCE-containing compounds, this can lead to false positives due to compound decomposition.[1] Recommendation: Store FDCE stock solutions in anhydrous Acetonitrile at -20°C.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

-

Amgen Inc. (2012).[1] Process for the preparation of fluorinated derivatives. U.S. Patent 8,123,456.[1] (Illustrates the preference for non-nucleophilic solvents in fluorinated alkene processing).

-

Gaylord Chemical. (2020).[1] DMSO Reaction Safety Guide. (Highlights reactivity of DMSO with strong electrophiles/acyl halides). Link

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Authoritative source on solvent polarity and reactivity parameters).

Sources

Reactivity Profile of Electron-Deficient Olefins Containing Trifluoromethyl Groups

Executive Summary

The incorporation of trifluoromethyl (

Mechanistic Profile: Electronic vs. Steric

The reactivity of

Frontier Molecular Orbital (FMO) Theory

The

-

LUMO Lowering: The

effect significantly lowers the energy of the LUMO ( -

Polarization: The

group reinforces the polarization of the double bond induced by the carbonyl group. In

Steric Parameters

The Van der Waals volume of a

-

Regiocontrol: While electronics favor attack at the

-carbon, steric shielding by the -

Conformational Locking: The

group often locks the olefin into specific conformations to minimize

Visualization: Reactivity Divergence

The following diagram illustrates how the

Caption: Divergent pathways in nucleophilic addition to CF3-acrylates. The stabilized enolate allows for switchable synthesis between acyclic adducts and heterocycles.

Key Reactivity Modes

Nucleophilic Conjugate Addition (Michael-Type)

This is the dominant reactivity mode. The

-

Regioselectivity: Attack occurs exclusively at the

-carbon. The -

Aza-Michael vs. Aziridination: When using nucleophiles with a leaving group (e.g.,

-nosyloxycarbamates), the reaction can be tuned.[1] The initial Michael adduct contains an enolate stabilized by the

Diels-Alder Cycloaddition

-substituted olefins act as "super-dienophiles."-

Rate Acceleration: The reaction with dienes (e.g., cyclopentadiene, butadiene) proceeds rapidly, often at lower temperatures than non-fluorinated analogs.

-

Asynchronicity: The transition state is often highly asynchronous due to the polarization of the olefin, with the bond forming at the

-carbon (remote from

Comparative Reactivity Data

The following table contrasts the reactivity of ethyl 2-(trifluoromethyl)acrylate against its methyl and hydrogen analogs.

| Feature | Ethyl Acrylate (H) | Ethyl Methacrylate (Me) | Ethyl 2-(CF3)acrylate |

| Electronic Nature | Electron-Deficient | Weakly Electron-Deficient (+I effect of Me) | Super-Electron-Deficient (-I effect of CF3) |

| LUMO Energy | High | High (Deactivated) | Low (Highly Activated) |

| Michael Addition Rate | Moderate | Slow (Steric + Electronic deactivation) | Fast (Electronic activation overrides sterics) |

| Preferred Nucleophile | Hard & Soft | Soft (requires forcing conditions) | Neutral & Soft (reacts with weak nucleophiles) |

| Diels-Alder (vs Cp) | Requires Heat/Lewis Acid | Slow/Low Yield | Room Temp / Exothermic |

Detailed Experimental Protocols

Protocol A: Regioselective Aza-Michael Addition

Objective: Synthesis of

Materials:

-

Ethyl 2-(trifluoromethyl)acrylate (1.0 equiv)

-

Nucleophile: Benzylamine or

-protected hydroxylamine (1.1 equiv) -

Catalyst: Calcium Oxide (CaO) (0.5 equiv) or mild organic base (TEA)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve Ethyl 2-(trifluoromethyl)acrylate (1 mmol) in anhydrous DCM (5 mL).

-

Addition: Cool the solution to 0°C to minimize polymerization and side reactions. Add the amine nucleophile dropwise.

-

Catalysis: Add CaO (56 mg, 0.5 mmol) in one portion. Note: CaO acts as a mild promoter that activates the nucleophile without triggering rapid aziridination.

-

Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product will appear as a new spot with lower

than the starting material. -

Workup: Filter the mixture through a pad of Celite to remove CaO. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the

-amino ester.

Protocol B: [3+2] Cycloaddition for Pyrazoline Synthesis

Objective: Synthesis of trifluoromethylated pyrazolines (bioactive scaffolds).

Rationale: Hydrazine acts as a binucleophile. The initial attack occurs at the highly activated

Workflow:

-

Reactants: Mix

-trifluoromethyl enone (1 mmol) and Hydrazine Hydrate (1.5 mmol) in Ethanol (5 mL). -

Reaction: Reflux the mixture for 3 hours. The

group accelerates the initial conjugate addition, making this reaction significantly faster than with non-fluorinated enones. -

Isolation: Cool to room temperature. Pour the mixture into crushed ice/water (20 mL).

-

Crystallization: The pyrazoline product typically precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Visualization of Reaction Pathway (Diels-Alder)[2]

Caption: Energetic pathway of Diels-Alder reaction involving CF3-dienophile, highlighting the lowered activation barrier.

References

-

G.K.S. Prakash & A.K. Yudin. "Perfluoroalkylation with Organosilicon Reagents." Chemical Reviews, 1997. Link

-

F. Palacios et al. "Aza-Michael Addition of Nosyloxycarbamates to 2-(Trifluoromethyl)acrylates." Organic Letters, 2003. Link

-

K.S. Anseth et al. "Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers." Polymer, 1994.[2] Link

-

V.A. Soloshonok. "Biomimetic, Asymmetric Synthesis of alpha-Trifluoromethyl-alpha-Amino Acids." Journal of Organic Chemistry, 1998. Link

-

D. O'Connor et al. "Superelectrophiles and the Effects of Trifluoromethyl Substituents." Journal of the American Chemical Society, 2010. Link

Sources

Technical Guide: Synthesis of 1,1-Bis(trifluoromethyl)-2,2-dicyanoethylene (BTF-DCE)

This guide details the synthesis, mechanism, and handling of 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene (BTF-DCE) , a highly electrophilic alkene used as a "super-dienophile" in cycloaddition reactions and as a building block for specialized fluoropolymers.

Executive Summary

-

Compound Name: 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene[1][2][3]

-

Common Aliases: BTF-DCE, 2-(1,1-bis(trifluoromethyl)ethylidene)malononitrile, Hexafluoroisopropylidene malononitrile.

-

Molecular Formula:

[2] -

Molecular Weight: 214.07 g/mol [2]

-

Core Utility: BTF-DCE is one of the most electron-deficient alkenes known. Its primary application lies in Diels-Alder cycloadditions where it reacts with even unreactive dienes under mild conditions. It also serves as a monomer for electron-poor copolymers.

Retrosynthetic Analysis & Strategy

The synthesis of BTF-DCE is a classic Knoevenagel condensation adapted for fluorinated substrates. Unlike standard ketones, hexafluoroacetone (HFA) is a gas (b.p. -27°C) and forms stable hydrates, requiring anhydrous conditions and strong Lewis acid activation to facilitate nucleophilic attack by malononitrile.

Reaction Pathway

The synthesis proceeds via the condensation of Hexafluoroacetone (1) and Malononitrile (2) , mediated by Zinc Chloride (

Figure 1: Synthetic pathway from precursors to BTF-DCE.

Detailed Experimental Protocol

Safety Warning: Hexafluoroacetone is a toxic gas with high pulmonary toxicity. Malononitrile metabolizes to cyanide in vivo. All operations must be performed in a well-ventilated fume hood using appropriate PPE (neoprene gloves, respirator if gas lines are not sealed).

Materials Required

| Reagent | Role | Specifications |

| Hexafluoroacetone (HFA) | Electrophile | Anhydrous gas (Cylinder). Do not use hydrate. |

| Malononitrile | Nucleophile | Recrystallized from ethanol if impure. |

| Zinc Chloride ( | Catalyst/Dehydrant | Fused, anhydrous. Must be freshly dried. |

| Acetic Anhydride | Solvent/Dehydrant | Reagent grade, >99%. |

| Dichloromethane (DCM) | Extraction Solvent | Anhydrous. |

Step-by-Step Methodology

This protocol is adapted from the foundational work of Middleton (1965) , optimized for laboratory scale.

Phase 1: Reaction Setup

-

Apparatus: Equip a 3-neck round-bottom flask with a dry-ice condenser (acetone/dry ice), a gas inlet tube (subsurface), and a magnetic stir bar.

-

Solvent System: Charge the flask with Malononitrile (66 g, 1.0 mol) and anhydrous Zinc Chloride (200 g, ~1.5 mol) .

-

Solvation: Add Acetic Anhydride (300 mL) . The excess

and acetic anhydride serve to drive the dehydration equilibrium forward. -

Temperature Control: Cool the mixture to 0°C using an ice bath.

Phase 2: Addition of Hexafluoroacetone

-

Gas Introduction: Slowly bubble Hexafluoroacetone (166 g, 1.0 mol) into the stirred mixture through the gas inlet.

-

Rate Control: Adjust the flow so that HFA condenses into the solution without escaping the dry-ice condenser. The reaction is exothermic; maintain internal temperature below 20°C during addition.

-

Equilibration: Once addition is complete, allow the mixture to warm to room temperature and stir for 4–6 hours.

Phase 3: Dehydration & Reflux

-

Heating: Replace the dry-ice condenser with a standard water-cooled reflux condenser.

-

Reflux: Heat the mixture to reflux (~100–110°C) for 8–10 hours. This step ensures the elimination of water (as acetic acid) from the intermediate carbinol.

Phase 4: Isolation & Purification

-

Distillation: The product has a high boiling point (226°C at atmospheric pressure). However, direct distillation from the crude zinc slurry can be difficult.

-

Workup (Alternative): Pour the reaction mixture into ice water to hydrolyze excess anhydride. Extract with Dichloromethane (

). Wash the organic layer with -

Final Purification: Perform fractional distillation under reduced pressure.

-

Target Fraction: Collect the fraction boiling at ~90–95°C at 10 mmHg (or ~226°C at 760 mmHg).

-

Appearance: Colorless to pale yellow liquid.

-

Mechanistic Insight

The reaction follows a Lewis-acid catalyzed Knoevenagel mechanism. The low reactivity of the bulky, electron-withdrawing

Figure 2: Mechanistic flow of the ZnCl2-mediated condensation.

-

Activation:

coordinates to the carbonyl oxygen of HFA, making the carbonyl carbon highly susceptible to nucleophilic attack. -

Attack: The malononitrile carbanion attacks the carbonyl, forming the intermediate alkoxide/alcohol.

-

Dehydration: In the presence of acetic anhydride, the hydroxyl group is likely acetylated or coordinated by Zinc, making it a better leaving group. Thermal elimination yields the thermodynamically stable conjugated alkene.

Characterization & Properties

| Property | Value | Notes |

| Boiling Point | 226.2°C (760 mmHg) | High bp due to dipole interactions. |

| Density | 1.525 g/cm³ | Denser than water. |

| Appearance | Colorless liquid | Turns yellow upon oxidation/aging. |

| 19F NMR | Singlet, -60 to -65 ppm | Characteristic of gem-bis( |

| IR Spectrum | ~2230 cm⁻¹ (CN) | Weak C=C stretch due to symmetry. |

Quality Control:

-

19F NMR is the gold standard for purity. Impurities often appear as small peaks slightly upfield (hydrates) or downfield (oligomers).

-

Water Sensitivity: The product is relatively stable to water compared to the starting HFA, but prolonged exposure can lead to hydrolysis of the nitrile groups.

Applications in Drug Discovery

BTF-DCE is utilized to introduce the gem-bis(trifluoromethyl) moiety into cyclic systems via Diels-Alder reactions .

-

Reactivity: It reacts with dienes (e.g., cyclopentadiene, dimethylfulvene) at room temperature or below.

-

Regioselectivity: The extreme electron deficiency ensures high endo/exo selectivity and rapid kinetics, often requiring no catalyst.

-

Bioisostere: The resulting cyclic structures containing the

motif act as lipophilic, metabolically stable spacers in drug candidates.

References

-

Middleton, W. J. (1965). Fluoroketones.[4][5][6][7] III. Reaction with Malononitrile.[3][5] The Journal of Organic Chemistry, 30(5), 1398–1402. Link

- Krespan, C. G., & Middleton, W. J. (1967).

-

Rule, M., et al. (2002). Reaction of 2,2-Bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-Dimethylfulvene: Cycloadditions and a Rearrangement. The Journal of Organic Chemistry, 68(2), 523–526. Link

-

LookChem. (2024). 1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE Properties. Link

-

ChemicalBook. (2024). 1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE Product Data. Link

Sources

- 1. 1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97 | 1113-69-5 [chemicalbook.com]

- 2. 1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97|1113-69-5|lookchem [lookchem.com]

- 3. datapdf.com [datapdf.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. beilstein-journals.org [beilstein-journals.org]

Thermodynamic Stability & Reactivity Profile: 1,1-Bis(trifluoromethyl)-2,2-dicyanoethylene (BTF-DCE)

This guide provides an in-depth technical analysis of the thermodynamic stability, reactivity profile, and application protocols for 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene (BTF-DCE) .

Executive Summary

1,1-bis(trifluoromethyl)-2,2-dicyanoethylene (BTF-DCE) represents a class of "pull-pull" electron-deficient alkenes where the steric bulk of trifluoromethyl groups competes with the extreme electron-withdrawing nature of cyano groups. For researchers in drug development and materials science, understanding the thermodynamic stability of BTF-DCE is not about its inertness, but rather its controlled reactivity .

Unlike conventional monomers (e.g., styrene), BTF-DCE exhibits a thermodynamically inhibited homopolymerization profile due to a low ceiling temperature (

Molecular Architecture & Electronic Thermodynamics

The stability of BTF-DCE is governed by two opposing forces: Electronic Activation and Steric Inhibition .

The "Pull-Pull" Electronic Effect

The molecule features a geminal substitution pattern:

-

C1: Two Trifluoromethyl (

) groups (Inductive withdrawal, -

C2: Two Cyano (

) groups (Mesomeric and Inductive withdrawal,

This creates a highly polarized double bond with a massive partial positive charge (

Steric Inhibition of Polymerization

While electronically primed for reaction, the thermodynamic stability of the homopolymer is poor.

-

Enthalpic Penalty (

): The formation of -

Entropic Penalty (

): The ordering of monomers reduces entropy. -

Steric Strain: The four bulky substituents (especially the

groups with a van der Waals radius ~2.2 Å) create severe steric repulsion in a saturated polymer backbone.

Thermodynamic Consequence: The ceiling temperature (

Chemical Stability & Reactivity Landscape

Reversible Cycloaddition (Thermodynamic Control)

A critical feature for drug development is the reversibility of BTF-DCE adducts. In Diels-Alder reactions (e.g., with dimethylfulvene), the adduct forms but is thermodynamically unstable, existing in equilibrium with the starting materials.[1][2][3]

-

Implication: BTF-DCE moieties can act as "masked" electrophiles or dynamic linkers in drug delivery systems, releasing the active monomer under specific thermal or solvophobic triggers.

Hydrolytic Instability (Kinetic Control)

While thermodynamically resistant to homopolymerization, BTF-DCE is kinetically unstable toward moisture.

-

Mechanism: Water attacks the highly electrophilic double bond (Michael-type addition), leading to intermediate enols which decompose, often releasing reactive fluorinated species or hydrolyzing the nitrile groups.

-

Storage Requirement: Must be stored under inert atmosphere (Ar/N

) at

Visualization: Reactivity & Stability Logic

The following diagram illustrates the bifurcation between thermodynamic reversibility (Diels-Alder) and irreversible nucleophilic attack (Aza-Michael/Hydrolysis).

Caption: BTF-DCE exhibits reversible thermodynamic binding with dienes but irreversible covalent bonding with strong nucleophiles.

Experimental Protocols

Protocol: Stability Assessment via F NMR

This self-validating protocol quantifies monomer degradation (hydrolysis) versus thermodynamic equilibrium.

Materials:

-

BTF-DCE Monomer (97%+)[4]

-

Anhydrous CDCl

(treated with activated molecular sieves) -

Internal Standard:

-Trifluorotoluene (TFT)

Workflow:

-

Preparation: In a glovebox, dissolve BTF-DCE (0.1 mmol) and TFT (0.1 mmol) in 0.6 mL anhydrous CDCl

. -

Baseline Scan: Acquire

F NMR at -

Stress Test:

-

Sample A (Control): Sealed NMR tube kept at 25°C.

-

Sample B (Hydrolysis): Add 1

L D -

Sample C (Thermal): Heat to 60°C for 4 hours.

-

-

Analysis:

-

Stability Index: Calculate the integral ratio of BTF-DCE signal vs. TFT standard.

-

Degradation: Appearance of new peaks (e.g., -75 to -80 ppm range) indicates hydrolysis or dimerization.

-

Protocol: Synthesis of Fluorinated Aza-Michael Adducts

For drug discovery applications (e.g., synthesizing fluorinated guanidines).

-

Reaction Setup: Flame-dry a 2-neck round bottom flask under N

. -

Solvent: Use anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: Avoid nucleophilic solvents like MeOH.

-

Addition:

-

Dissolve amine substrate (1.0 equiv) in DCM.

-

Cool to 0°C.

-

Add BTF-DCE (1.1 equiv) dropwise. Caution: Exothermic.

-

-

Monitoring: Reaction is usually complete within 30-60 minutes (TLC/NMR).

-

Workup: Evaporate volatiles under vacuum. Avoid aqueous wash if possible to prevent hydrolysis of the nitrile groups. Recrystallize from Hexane/DCM.

Data Summary: Physical & Thermodynamic Properties[5]

| Property | Value / Characteristic | Relevance to Stability |

| Boiling Point | 226.2°C (at 760 mmHg) | High thermal stability of the pure monomer liquid. |

| Vapor Pressure | 0.083 mmHg (25°C) | Low volatility reduces inhalation risk but requires vacuum for removal. |

| Ceiling Temp ( | Low (Estimated < Ambient) | Inhibits homopolymerization. Stable as a monomer in bulk. |

| Reactivity Class | Super-Electrophile | Reacts violently with strong bases/nucleophiles. |

| Hydrolysis Risk | High | Requires anhydrous storage (< 10 ppm H |

Applications in Drug Development

The thermodynamic instability of the polymer and the high reactivity of the monomer are features, not bugs, in pharmaceutical synthesis:

-

Fluorinated Heterocycle Synthesis: BTF-DCE serves as a C2 building block to introduce gem-difluoro or trifluoromethyl motifs into N-heterocycles (e.g., pyrimidines, guanidines) via [2+2] or [4+2] cycloadditions followed by rearrangement.

-

Covalent Inhibitors: The nitrile groups can be converted to amidines or tetrazoles post-conjugation, creating diverse pharmacophores.

References

-

Diels-Alder Equilibrium & Rearrangement

- Reaction of 2,2-Bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-Dimethylfulvene: Cycloadditions and a Rearrangement.

-

Source:

- Relevance: Establishes the thermodynamic reversibility of BTF-DCE cycloadditions.

-

Aza-Michael Addition (Drug Synthesis)

- Pull-Pull Alkenes in the Aza-Michael Reaction.

-

Source:

- Relevance: Details the kinetic reactivity with amines for bioactive compound synthesis.

-

General Properties & Synthesis

- 1,1-Bis(trifluoromethyl)

-

Source:

- Relevance: Provides physical constants (BP, Density) for handling protocols.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reaction of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-dimethylfulvene: cycloadditions and a rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97 | 1113-69-5 [chemicalbook.com]

An In-depth Technical Guide on the Dipole Moment and Polarity of 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the dipole moment and polarity of 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene. As a molecule with significant potential in various scientific and industrial applications, a thorough understanding of its electronic properties is paramount. This document will delve into the structural features that give rise to its polarity, discuss theoretical and experimental approaches to quantifying its dipole moment, and explore the implications of these properties in materials science and drug development.

Introduction: The Critical Role of Molecular Polarity

Molecular polarity, the result of an uneven distribution of electron density within a molecule, is a fundamental property that dictates a wide range of chemical and physical behaviors. It influences solubility, boiling and melting points, and crucially, intermolecular interactions. In the realm of drug development, molecular polarity is a key determinant of a compound's ability to bind to biological targets and its pharmacokinetic profile. For materials science, polarity is integral to the design of advanced materials with specific electronic and optical properties.[1] 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene serves as an exemplary case of how potent electron-withdrawing groups can be strategically incorporated to generate a molecule with a significant dipole moment.

Molecular Structure and Electronic Landscape

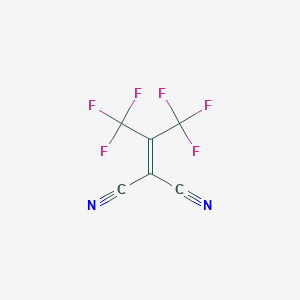

The unique electronic characteristics of 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene stem directly from its molecular architecture. The molecule features a central carbon-carbon double bond, with one carbon atom substituted with two trifluoromethyl (-CF₃) groups and the other with two cyano (-CN) groups.

Figure 1. Molecular structure of 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene.

Both trifluoromethyl and cyano groups are powerful electron-withdrawing substituents. The high electronegativity of the fluorine atoms in the -CF₃ groups creates a strong inductive effect, pulling electron density away from the adjacent carbon atom.[2][3] Similarly, the cyano groups withdraw electron density through both induction and resonance. This pronounced electronic asymmetry across the ethylene backbone is the primary origin of the molecule's significant polarity.

The Molecular Dipole Moment: A Quantitative Perspective

The molecular dipole moment (μ) is a vector quantity that represents the magnitude and direction of the net molecular polarity.[4] In 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene, the individual bond dipoles associated with the C-F and C-N bonds are substantial. Due to the molecule's geometry, these bond dipoles do not cancel each other out, resulting in a large net molecular dipole moment.

Theoretical Calculation of the Dipole Moment

Quantum mechanical calculations are invaluable for predicting and analyzing molecular properties like the dipole moment. Various computational methods can be employed to model the electronic structure and determine the dipole moment of 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene.

Table 1: Representative Computational Methods for Dipole Moment Calculation

| Computational Method | Basis Set | Key Features |

| Hartree-Fock (HF) | Pople-style (e.g., 6-31G*) | A foundational ab initio method. |

| Density Functional Theory (DFT) | Pople-style or Dunning's correlation-consistent (e.g., B3LYP/6-311+G**) | Balances computational cost and accuracy.[5][6] |

| Møller-Plesset Perturbation Theory (MP2) | Correlation-consistent (e.g., aug-cc-pVDZ) | Includes electron correlation effects. |

The accuracy of these calculations is highly dependent on the chosen level of theory and the basis set. More sophisticated methods and larger basis sets generally yield more reliable results.

Experimental Determination of the Dipole Moment

The dipole moment of a molecule can be determined experimentally through measurements of its dielectric constant as a function of temperature. This technique relies on the Debye equation, which establishes a relationship between the macroscopic dielectric constant and the microscopic molecular dipole moment.

Experimental Protocol: Dipole Moment Determination via Dielectric Constant Measurement

-

Solution Preparation: Prepare a series of dilute solutions of 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene in a nonpolar solvent (e.g., benzene, cyclohexane) with precisely known concentrations.

-

Capacitance Measurement: Use a capacitance bridge to measure the capacitance of a cell filled with the pure solvent and then with each of the prepared solutions at various temperatures.

-

Dielectric Constant Calculation: From the capacitance data, calculate the dielectric constant (ε) of each solution at each temperature.

-

Molar Polarization Calculation: Utilize the Clausius-Mossotti equation to determine the molar polarization (P) of the solute for each concentration and temperature.

-

Data Analysis: Plot the molar polarization as a function of the inverse of temperature (1/T). The slope of the resulting line is directly proportional to the square of the permanent molecular dipole moment.

Figure 2. Workflow for the experimental determination of the molecular dipole moment.

Significance in Drug Development and Materials Science

The pronounced polarity of 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene has significant implications for its practical applications.[1]

-

Drug Development: A high dipole moment can enhance a molecule's ability to form strong dipole-dipole interactions with polar residues within the active site of a target protein, potentially leading to increased binding affinity and therapeutic efficacy.[7] However, high polarity can also impede the molecule's ability to traverse nonpolar biological membranes, which is a critical factor for oral bioavailability. Therefore, a delicate balance of polarity is often sought in drug design.

-

Materials Science: Molecules possessing large dipole moments are highly sought after for applications in nonlinear optics (NLO). When these molecules are aligned in an electric field, their individual dipoles can sum to create a large macroscopic polarization, a key requirement for second-order NLO materials used in technologies such as frequency doubling of lasers.[1]

Conclusion

The molecular structure of 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene, with its strategic placement of highly electronegative trifluoromethyl and cyano groups, gives rise to a molecule with a significant dipole moment and pronounced polarity. This inherent electronic feature is a key consideration in its application in both medicinal chemistry and materials science. A comprehensive understanding of its dipole moment, achieved through a combination of theoretical modeling and experimental measurement, is essential for the rational design and optimization of novel drugs and advanced materials based on this versatile chemical scaffold.

References

-

LookChem. 1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97|1113-69-5. [Link]

-

Howard, M. H., Alexander, V., Marshall, W. J., Roe, D. C., & Zheng, Y. J. (2003). Reaction of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-dimethylfulvene: cycloadditions and a rearrangement. The Journal of Organic Chemistry, 68(1), 120–129. [Link]

-

Howard, M. H., Alexander, V., Marshall, W. J., Roe, D. C., & Zheng, Y. J. (2002). Reaction of 2,2-Bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-Dimethylfulvene: Cycloadditions and a Rearrangement. The Journal of Organic Chemistry, 67(24), 8673–8682. [Link]

-

Mykhailiuk, P. K. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC. [Link]

-

Huisgen, R., & Brueckner, R. (1990). 2,2-Bis(trifluoromethyl)ethylene-1,1-dicarbonitrile as a unique enophile. The Journal of Organic Chemistry, 55(16), 4994–4995. [Link]

-

Howard, M. H., Alexander, V., Marshall, W. J., Roe, D. C., & Zheng, Y. J. (2002). Reaction of 2,2-Bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-Dimethylfulvene: Cycloadditions and a Rearrangement. American Chemical Society. [Link]

-

Müller, K. (2007). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 61(5), 277–281. [Link]

-

Ferreira, R. J., Ferreira, M. J., & Paniagua, M. C. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 246. [Link]

-

ResearchGate. On the polarity of partially fluorinated methyl groups. (2025, August 29). [Link]

-

BIOENGINEER.ORG. Innovative Strategies Enable Cross-Coupling of Fatty Amide Reduction Radicals Through Iridium-Photorelay Catalysis. (2026, February 18). [Link]

-

Burdick & Jackson. Dipole Moment. [Link]

-

ResearchGate. 1,1‐Dicyano‐2,2‐bis(trifluoromethyl)ethylene in the reaction with aniline. [Link]

-

The Organic Chemistry Tutor. (2018, April 11). Dipole Moment, Molecular Polarity & Percent Ionic Character [Video]. YouTube. [Link]

- Rosamonte's Physical Chemistry Website. Dipole Moment.

Sources

- 1. 1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97|1113-69-5|lookchem [lookchem.com]

- 2. chimia.ch [chimia.ch]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Reaction of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-dimethylfulvene: cycloadditions and a rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jelsciences.com [jelsciences.com]

A Senior Application Scientist's Guide to Purity in Synthesis: Deconstructing the 2% Difference in 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene

Abstract

In the realm of high-stakes research and development, particularly within the pharmaceutical and materials science sectors, the purity of a chemical reagent is not a mere specification—it is a critical variable that dictates experimental outcomes, reproducibility, and the ultimate success of a project. This guide provides an in-depth technical analysis of the seemingly minor, yet functionally significant, differences between 97% and 99% purity grades of 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene. We will explore the nature of the likely impurities, their potential impact on reaction mechanisms and analytical results, and provide actionable protocols for purity verification and handling. This document is intended for researchers, scientists, and drug development professionals who utilize this potent and versatile reagent.

Introduction to 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene

1,1-bis(trifluoromethyl)-2,2-dicyanoethylene, hereafter referred to as BTFMDCE, is a highly electron-deficient olefin. Its chemical structure features a carbon-carbon double bond flanked by two trifluoromethyl groups and two nitrile groups. This unique electronic arrangement makes it a powerful reagent in various chemical transformations.

BTFMDCE is primarily employed as a versatile building block in organic synthesis for creating complex molecules, finding significant use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its distinct structure facilitates the introduction of specific functional groups into target molecules.[1] Furthermore, in materials science, it serves as a precursor for developing specialized materials with unique electronic or optical properties.[1]

Given its high reactivity, the purity of BTFMDCE is paramount. Even trace impurities can have a disproportionate effect on reaction pathways and final product quality, a critical consideration in the exacting environments of drug discovery and materials innovation.[2]

The Critical Divide: Understanding Purity Grades (97% vs. 99%)

The distinction between 97% and 99% purity is not merely academic; it represents a tangible difference in the composition of the reagent that can profoundly influence experimental results.

Defining Purity and Identifying Impurities

Purity is typically determined by analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The percentage value represents the proportion of the target molecule relative to all other detectable components. The remaining percentage consists of impurities, which can be broadly categorized:

-

Residual Starting Materials: Incomplete reactions can leave behind precursors used in the synthesis of BTFMDCE.

-

By-products: Side reactions occurring during synthesis can generate structurally related molecules.

-

Solvents: Residual solvents from the reaction or purification process are common impurities.

-

Degradation Products: BTFMDCE can be sensitive to moisture and other environmental factors, leading to decomposition over time.

While the exact impurity profile can vary between manufacturers and batches, the 2% difference in a 97% grade reagent can introduce a significant concentration of these unwanted substances.

Quantitative Data Summary

The following table provides a comparative overview of the typical specifications for 97% and 99% purity grades of BTFMDCE.

| Specification | 97% Purity Grade | 99% Purity Grade | Implication of the Difference |

| Assay (Purity) | ≥ 97.0% | ≥ 99.0% | Higher concentration of active reagent in the 99% grade leads to more accurate stoichiometry and potentially higher yields. |

| Maximum Impurities | ≤ 3.0% | ≤ 1.0% | The 2% additional impurity content in the 97% grade can introduce catalytic or inhibitory effects, leading to unpredictable reaction outcomes.[3] |

| Water Content | Typically higher | Typically lower and more controlled | Water can act as an unwanted nucleophile or proton source, leading to side reactions and degradation of the reagent. |

| Appearance | May show slight discoloration | Generally a clear, colorless to pale yellow liquid | Discoloration can indicate the presence of degradation products or other non-volatile impurities. |

Impact on Application: A Field Perspective

The choice between 97% and 99% purity should be a deliberate one, guided by the specific application and its sensitivity to impurities.

Case Study: Organic Synthesis (Diels-Alder and Michael Additions)

BTFMDCE is a potent dienophile in Diels-Alder reactions and a strong acceptor in aza-Michael additions due to its electron-withdrawing groups.[4][5][6]

-

Causality of Impurities:

-

Reduced Yield: If a significant portion of the 2% impurity is non-reactive, the effective concentration of BTFMDCE is lower than calculated, leading to incomplete conversion and lower yields.

-

Side Reactions: An acidic or basic impurity could catalyze unintended reaction pathways. For instance, an acidic impurity can lead to rearrangements of the cycloadduct.[4][5]

-

Complex Purification: The presence of impurities structurally similar to the desired product can complicate purification, requiring more sophisticated and costly chromatographic methods.

-

-

Scientist's Recommendation: For developing novel synthetic methodologies or synthesizing late-stage pharmaceutical intermediates where yield and purity are critical, the 99% grade is strongly recommended. The 97% grade might be considered for initial, exploratory reactions where cost is a primary concern and extensive purification is planned.

Case Study: Drug Development

In drug development, the purity of reagents is not just a matter of good science but also a regulatory necessity.[2][7] Impurities in a starting material can be carried through the synthesis to the final Active Pharmaceutical Ingredient (API).[3]

-

Regulatory Implications: Regulatory bodies like the FDA require stringent control over impurities in APIs.[3][7] Using a lower-purity reagent could introduce process-related impurities that are difficult to remove and characterize, potentially delaying or jeopardizing regulatory approval.

-

Impact on Biological Assays: In high-throughput screening, impurities can lead to false positives or negatives, wasting significant time and resources.[2] An unknown impurity might exhibit its own biological activity or interfere with the assay itself.

-

Scientist's Recommendation: In any application related to cGMP (current Good Manufacturing Practices) or the synthesis of compounds intended for biological testing, the 99% purity grade is the only acceptable choice. The risks associated with introducing unknown variables are too high.[8]

Protocols & Methodologies for Experimental Integrity

To ensure the reliability of experimental results, it is crucial to have robust protocols for handling and verifying the purity of reagents like BTFMDCE.

Protocol 1: Purity Verification Upon Receipt

It is good laboratory practice to verify the purity of critical reagents upon arrival, rather than solely relying on the supplier's Certificate of Analysis.

Objective: To confirm the purity of a new bottle of BTFMDCE and establish a baseline for future use.

Methodology:

-

Sample Preparation: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), carefully extract a small aliquot (1-2 mg) of BTFMDCE.

-

Solvent Selection: Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) for ¹⁹F NMR analysis.

-

¹⁹F NMR Analysis:

-

Acquire a ¹⁹F NMR spectrum. BTFMDCE should exhibit a sharp singlet for the two equivalent CF₃ groups.

-

Integrate the main peak and any other peaks present in the spectrum. The relative integration values will provide a quantitative measure of purity with respect to other fluorine-containing impurities.

-

-

GC-MS Analysis (Optional but Recommended):

-

Prepare a dilute solution of the aliquot in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject the solution into a GC-MS system to separate and identify volatile impurities.

-

-

Documentation: Record the results, including the lot number and date of analysis. Compare the findings with the supplier's specifications.

Scientist's Note: ¹⁹F NMR is particularly powerful for this molecule as it provides a clean background and high sensitivity for any trifluoromethyl-containing impurities.

Workflow for Purity Verification

Sources

- 1. lookchem.com [lookchem.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. alliancechemical.com [alliancechemical.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reaction of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-dimethylfulvene: cycloadditions and a rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions [rmreagents.com]

- 8. pharmtech.com [pharmtech.com]

Molecular Weight and Density Specifications for BTF and DCE Systems

The following technical guide addresses the specifications for BTF (Benzotrifluoride) and DCE (1,2-Dichloroethane) , treating the query "BTF-DCE" as a comparative analysis of these two critical solvent systems often evaluated against each other in pharmaceutical process chemistry and fluorous phase applications.

A Technical Guide for Solvent Selection in Drug Development

Executive Summary: The BTF-DCE Paradigm in Pharma

In modern drug development, the selection between Benzotrifluoride (BTF) and 1,2-Dichloroethane (DCE) is rarely just about solubility; it is a strategic decision balancing Green Chemistry compliance against reaction kinetics .

While DCE has historically been a workhorse for cationic cyclizations and Friedel-Crafts reactions due to its polarity and thermal stability, its classification as a Class 1 solvent (ICH Q3C) due to toxicity has necessitated a shift. BTF has emerged as the primary "green" alternative, offering a similar dielectric constant but with distinct density and molecular weight profiles that alter workup dynamics.

This guide provides the precise physicochemical specifications required for calculating stoichiometry, reaction mass efficiency (RME), and phase separation protocols.

Physicochemical Specifications

The following data aggregates standard values for pure grade reagents used in GMP and GLP environments.

Table 1: Core Molecular Specifications

| Property | Benzotrifluoride (BTF) | 1,2-Dichloroethane (DCE) |

| CAS Number | 98-08-8 | 107-06-2 |

| IUPAC Name | (Trifluoromethyl)benzene | 1,2-Dichloroethane |

| Molecular Weight | 146.11 g/mol | 98.96 g/mol |

| Density (25°C) | 1.19 g/mL | 1.25 g/mL |

| Boiling Point | 102 °C | 83.5 °C |

| Dielectric Constant ( | 9.2 | 10.4 |

| Viscosity (25°C) | 0.62 cP | 0.84 cP |

| ICH Class | Class 2 (Preferred) | Class 1 (Avoid/Limit) |

Key Technical Insight: Density & Workup Logistics

-

Heavy Solvents: Both BTF and DCE are denser than water (

). In aqueous extractions, both will form the bottom layer . -

Phase Separation: DCE (

) provides a sharper density gradient against water than BTF (

Technical Analysis: The "Green" Substitution (DCE BTF)

Mechanistic Equivalence

The transition from DCE to BTF is driven by the "Solvent Replacement Strategy." BTF is often called a "hybrid" solvent because it possesses the lipophilicity of hexanes but the polarity of dichloromethane/DCE.

-

Radical Reactions: BTF is superior for radical chemistries (e.g., radical bromination) because the C-F bonds are inert to hydrogen atom abstraction, unlike the C-H bonds in DCE which can participate in side reactions.

-

Lewis Acid Catalysis: DCE is traditionally preferred for Lewis Acid-mediated reactions (e.g., glycosylations) because it stabilizes cationic intermediates. However, BTF has shown capability to solvate these ions effectively without the carcinogenic risk.

Mixture Density Calculation (BTF-DCE Blends)

In specific "BTF-DCE" binary systems (used to tune polarity for chromatography or recrystallization), the density of the mixture (

Where

Example Calculation (50:50 v/v Blend):

Experimental Protocol: Solvent Swap & Phase Separation

Objective: Replace DCE with BTF in a standard aqueous workup to reduce chlorinated waste.

Workflow Logic

-

Reaction: Perform synthesis in BTF instead of DCE.

-

Quench: Add aqueous saturated

. -

Separation: Identify layers based on density specifications.

Step-by-Step Methodology

-

Preparation: Charge the reactor with limiting reagent and dissolve in BTF (

).-

Note: If the protocol originally called for DCE, maintain the same volume. BTF has a higher molar volume, so molarity will decrease slightly if mass-based preparation is used.

-

-

Reaction Monitoring: Heat to

. (Note: BTF allows higher reflux temps than DCE's -

Workup (The Critical Step):

-

Cool mixture to room temperature.

-

Add equal volume of Water/Brine.

-

Agitate vigorously for 5 minutes.

-

Settling: Allow phases to separate.

-

Extraction: Drain the Bottom Layer (BTF,

).-

Validation: If unsure, add a drop of water to the top layer. If it mixes, the top is aqueous.

-

-

-

Drying: Dry the organic BTF layer over

. (BTF holds less water than DCE, often requiring less desiccant).

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for choosing between BTF and DCE in drug development pipelines, factoring in density and regulatory constraints.

Figure 1: Decision logic for selecting between BTF and DCE based on thermal requirements, reaction mechanism, and regulatory phase.

References

-

Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Valuable Alternative Solvent to Methylene Chloride and Chloroform in Organic Synthesis. Journal of Organic Chemistry. Link

-

Alfonsi, K., et al. (2008). Green Chemistry Guide to Pharmaceutical Solvents. Green Chemistry. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7362, Benzotrifluoride. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11, 1,2-Dichloroethane. Link

-

International Conference on Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Link

Methodological & Application

Application Notes and Protocols for Radical Copolymerization of 1,1-bis(trifluoromethyl)-2,2-dicyanoethylene

Introduction: Unlocking the Potential of Fluorinated Polymers

1,1-bis(trifluoromethyl)-2,2-dicyanoethylene (BTFMDCE) is a unique and highly reactive electron-deficient monomer. Its distinctive structure, featuring two trifluoromethyl groups and two cyano groups, imparts significant electrophilicity to the double bond, making it a compelling building block for advanced polymer synthesis. The incorporation of BTFMDCE into polymer chains can introduce a range of desirable properties, including high thermal stability, chemical resistance, and unique optical and electronic characteristics. These attributes make copolymers of BTFMDCE promising candidates for applications in specialty coatings, high-performance films, and advanced materials for electronic and optical devices.

This comprehensive guide provides detailed protocols and technical insights for the successful radical copolymerization of BTFMDCE with a variety of comonomers. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to explore the potential of this versatile fluorinated monomer.

Scientific Principles: Understanding the Reactivity of BTFMDCE

The radical copolymerization behavior of any two monomers is governed by their respective reactivity ratios, r₁ and r₂. These ratios quantify the preference of a growing polymer chain ending in a particular monomer unit to add another molecule of the same monomer (homopropagation) versus the other comonomer (crosspropagation).[1]

-

r₁ > 1 : The growing chain ending in monomer 1 (M₁) preferentially adds another M₁.

-

r₁ < 1 : The growing chain ending in M₁ preferentially adds monomer 2 (M₂).

-

r₁ ≈ 1 : The growing chain shows little preference.

-

r₁ ≈ 0 : The growing chain cannot add another M₁ and will almost exclusively add M₂.

The product of the reactivity ratios (r₁r₂) provides insight into the resulting copolymer structure:

-

r₁r₂ ≈ 1 : Ideal random copolymerization.[2]

-

r₁r₂ ≈ 0 : Tendency towards alternating copolymerization.[1]

-

0 < r₁r₂ < 1 : Random copolymerization with a tendency toward alternation.

Due to the strong electron-withdrawing nature of its substituents, BTFMDCE is an electron-acceptor monomer. Consequently, it exhibits a strong tendency to undergo alternating copolymerization with electron-rich (donor) monomers such as vinyl ethers and styrene.[3] This behavior stems from the favorable electrostatic interactions between the electron-poor BTFMDCE and the electron-rich comonomer in the transition state of the propagation step.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the radical copolymerization of BTFMDCE. These methods can be adapted for various comonomers and desired polymer characteristics.

Protocol 1: Conventional Radical Copolymerization of BTFMDCE and Styrene

This protocol describes a standard free-radical solution polymerization using azobisisobutyronitrile (AIBN) as a thermal initiator.

Materials:

-

1,1-bis(trifluoromethyl)-2,2-dicyanoethylene (BTFMDCE)

-

Styrene (freshly distilled to remove inhibitors)

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Anhydrous 1,4-dioxane

-

Methanol

-

Nitrogen gas (high purity)

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-